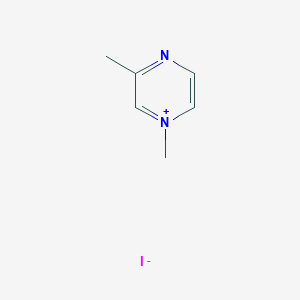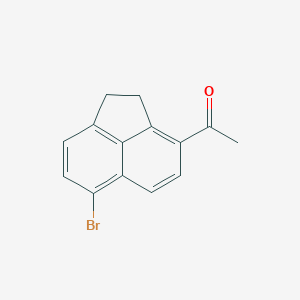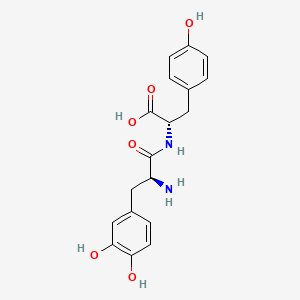
1,3-Dimethylpyrazin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpyrazin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2 It is a quaternary ammonium salt derived from pyrazine, where two methyl groups are attached to the nitrogen atoms in the pyrazine ring, and the iodide ion serves as the counterion
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrazin-1-ium iodide can be synthesized through the quaternization of 1,3-dimethylpyrazine with methyl iodide. The reaction typically involves the following steps:
- Dissolve 1,3-dimethylpyrazine in an appropriate solvent such as acetonitrile or ethanol.
- Add an excess of methyl iodide to the solution.
- Heat the reaction mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Dimethylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the parent pyrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-dimethylpyrazin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 1,3-dimethylpyrazin-1-ium N-oxide.
Reduction: Formation of 1,3-dimethylpyrazine.
科学研究应用
1,3-Dimethylpyrazin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
作用机制
The mechanism of action of 1,3-dimethylpyrazin-1-ium iodide involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged biological molecules, such as nucleic acids and proteins. This interaction can disrupt normal cellular functions, leading to antimicrobial or antifungal effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity.
相似化合物的比较
1,3-Dimethylpyrazin-1-ium iodide can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium iodide: Similar structure but with an imidazole ring instead of a pyrazine ring.
1,3-Dimethylpyridinium iodide: Similar structure but with a pyridine ring instead of a pyrazine ring.
1,3-Dimethylquinolinium iodide: Similar structure but with a quinoline ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
34260-06-5 |
|---|---|
分子式 |
C6H9IN2 |
分子量 |
236.05 g/mol |
IUPAC 名称 |
1,3-dimethylpyrazin-1-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-6-5-8(2)4-3-7-6;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
REYVSDVODRQSIB-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC=C[N+](=C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)






![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)


![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)

